

IUPAC name and synonyms for 2,4-Dichloro-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-5-nitrophenol

Cat. No.: B104017

[Get Quote](#)

In-Depth Technical Guide: 2,4-Dichloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloro-5-nitrophenol**, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and a robust synthesis protocol. Furthermore, it explores its critical role as a precursor in the development of Dipeptidyl Peptidase IV (DPP4) and Heat Shock Protein 90 (Hsp90) inhibitors, providing insights into the mechanism of action of these important therapeutic targets. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name. A variety of synonyms are also used in literature and commercial listings.

Identifier	Value
IUPAC Name	2,4-dichloro-5-nitrophenol[1]
CAS Number	39489-77-5[2][3][4][5]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃ [4][5]
Molecular Weight	208.00 g/mol [6][7]
Synonyms	2,4-dichloro-5-nitrobenzenol[8]

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dichloro-5-nitrophenol** is provided below. These properties are essential for its handling, reaction optimization, and formulation.

Property	Value	Source
Physical State	Yellow solid	[8]
Melting Point	96-98 °C	ChemBK
Boiling Point	311.2 ± 42.0 °C (Predicted)	ChemBK
Density	1.682 ± 0.06 g/cm ³ (Predicted)	ChemBK
pKa	6.09 ± 0.24 (Predicted)	[8]
Solubility	Insoluble in water; Soluble in benzene, toluene, ethanol, and chloroform.[8]	ChemBK
Vapor Pressure	0.000312 mmHg at 25°C	ChemBK

Spectroscopic Data

While specific experimental spectra for **2,4-Dichloro-5-nitrophenol** are not readily available in public databases, the following represents predicted data and typical spectral features for structurally similar compounds.

- ^1H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The hydroxyl proton signal would likely be a broad singlet, with its chemical shift dependent on concentration and solvent.
- ^{13}C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon bearing the hydroxyl group would be shifted downfield, as would the carbons attached to the electron-withdrawing nitro and chloro groups.
- Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around $3200\text{-}3600\text{ cm}^{-1}$), C=C stretching in the aromatic region (around $1450\text{-}1600\text{ cm}^{-1}$), C-O stretching (around $1200\text{-}1300\text{ cm}^{-1}$), and strong asymmetric and symmetric N-O stretching for the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively). C-Cl stretching would be observed in the fingerprint region (typically below 800 cm^{-1}).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight. The isotopic pattern of the two chlorine atoms would result in characteristic M, M+2, and M+4 peaks with a ratio of approximately 9:6:1.

Experimental Protocols

Synthesis of 2,4-Dichloro-5-nitrophenol

A common and effective method for the synthesis of **2,4-Dichloro-5-nitrophenol** is through the nitration of 2,4-Dichlorophenol.^[5]

Materials:

- 2,4-Dichlorophenol
- Concentrated Sulfuric Acid
- Mixed Acid (a mixture of concentrated nitric acid and sulfuric acid)
- Chloroform
- Water

Procedure:

- In a suitable reaction vessel, charge 2,4-Dichlorophenol.
- Slowly add concentrated sulfuric acid while stirring.
- Heat the mixture to 80°C and maintain for 2 hours to facilitate sulfonation.
- After completion, dissolve the reaction mixture in chloroform.
- Cool the solution to 0°C using a cooling bath.
- Slowly add the mixed acid dropwise, ensuring the temperature does not exceed 20°C.
- After the nitration is complete, lower the temperature to 10°C.
- Add water and allow the layers to separate. Remove the lower aqueous waste layer.
- Wash the organic layer with water.
- Transfer the nitrated material to a hydrolysis vessel with water and heat to 100-105°C to remove the chloroform via steam distillation.
- Maintain the temperature at 100-105°C for 5 hours to complete the hydrolysis.
- Cool the reaction mixture, and collect the product by suction filtration.
- Wash the product with water and dry to obtain **2,4-Dichloro-5-nitrophenol**.

This process typically yields a product with a purity of over 99%.^[5]

Applications in Drug Development

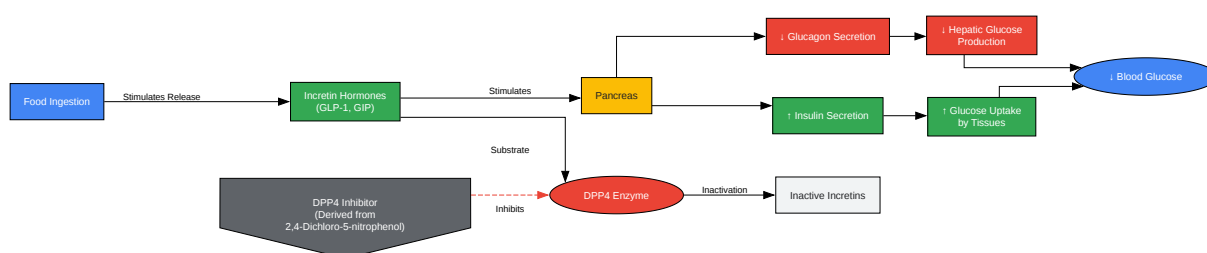
2,4-Dichloro-5-nitrophenol serves as a crucial intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP4) and Heat Shock Protein 90 (Hsp90).^[3]

Dipeptidyl Peptidase IV (DPP4) Inhibitors

DPP4 is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibitors of DPP4 prolong the action of these

hormones, leading to increased insulin secretion and reduced glucagon levels, making them a valuable treatment for type 2 diabetes.

Signaling Pathway

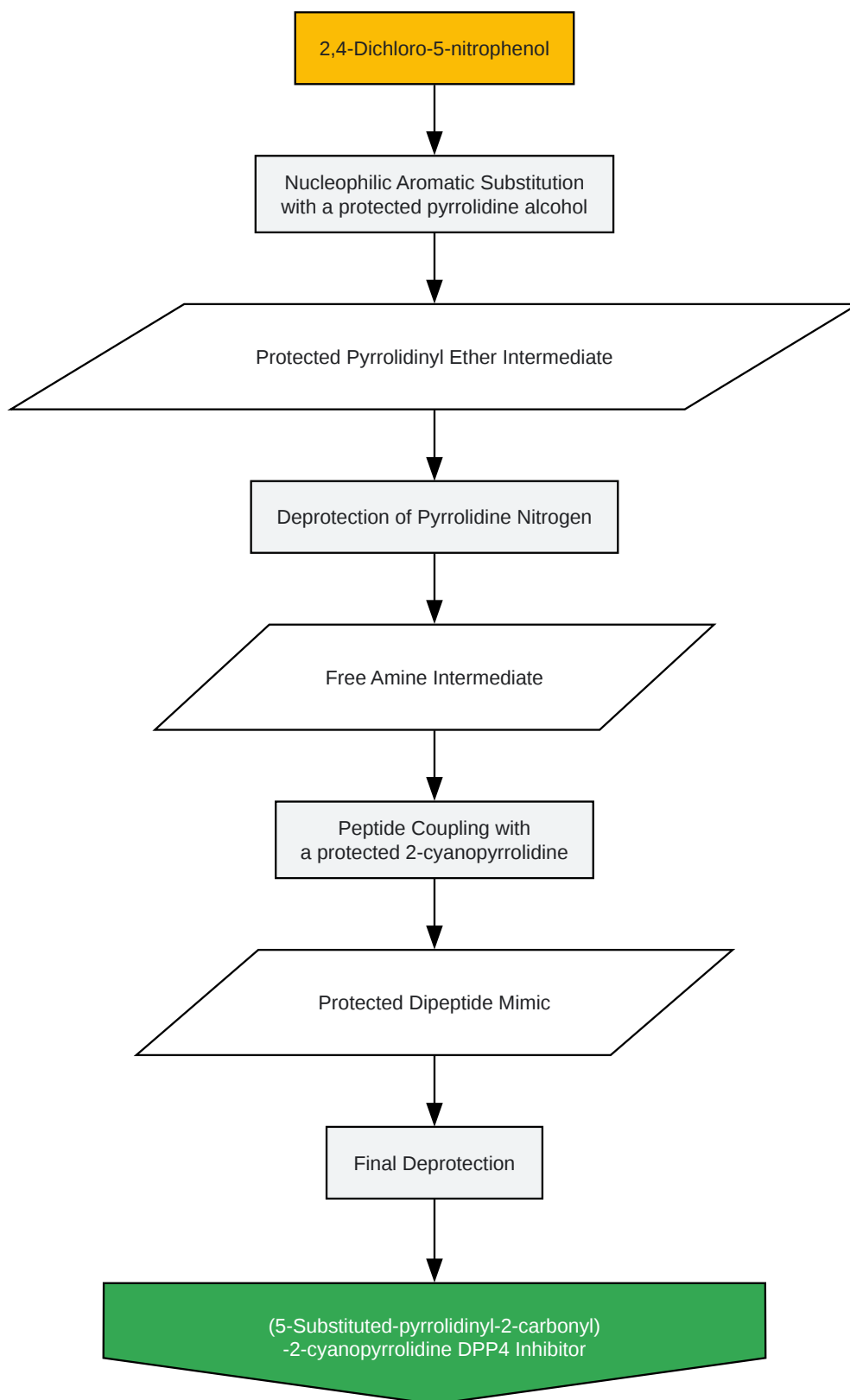


[Click to download full resolution via product page](#)

Caption: DPP4 Inhibition Pathway for Glycemic Control.

Experimental Workflow for Inhibitor Synthesis

While a specific protocol starting from **2,4-Dichloro-5-nitrophenol** is proprietary, a general workflow for the synthesis of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, a class of potent DPP4 inhibitors, is outlined below. **2,4-Dichloro-5-nitrophenol** would typically be used to introduce the substituted phenoxy moiety.



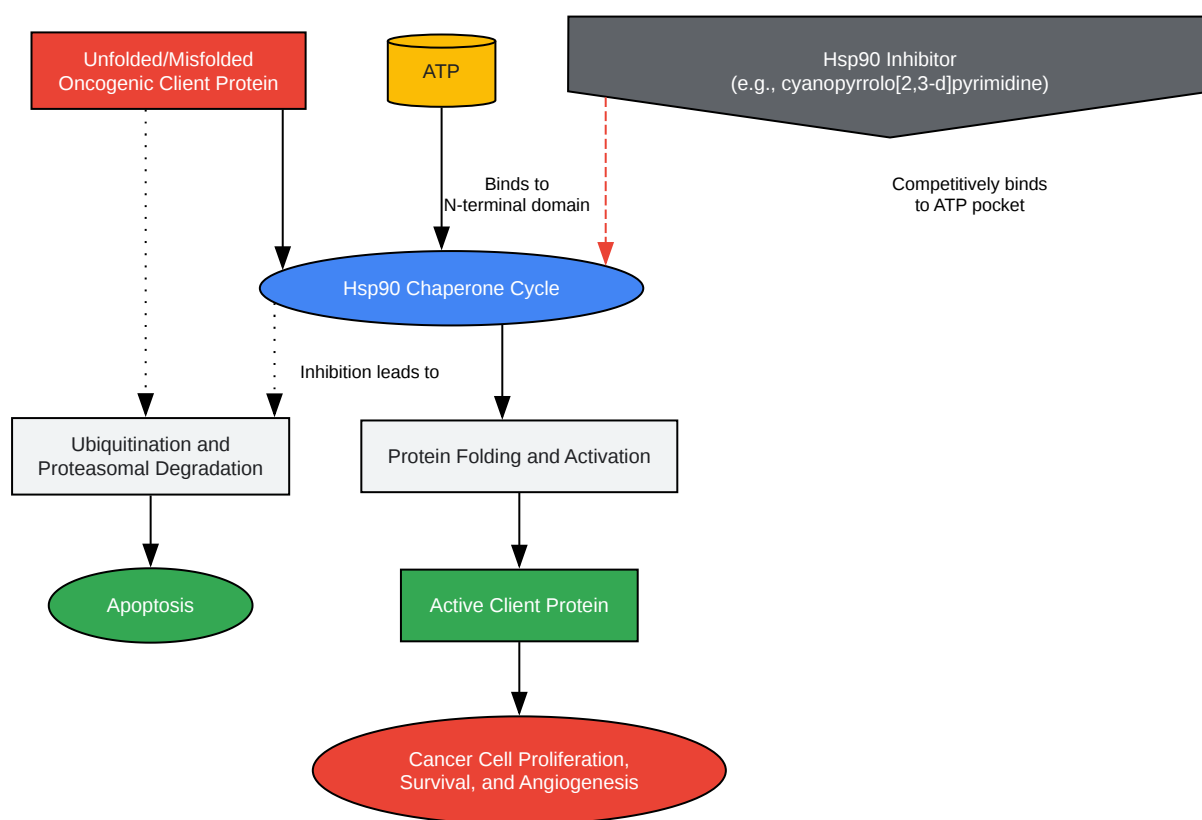
[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for DPP4 Inhibitors.

Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that are essential for cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Mechanism of Action

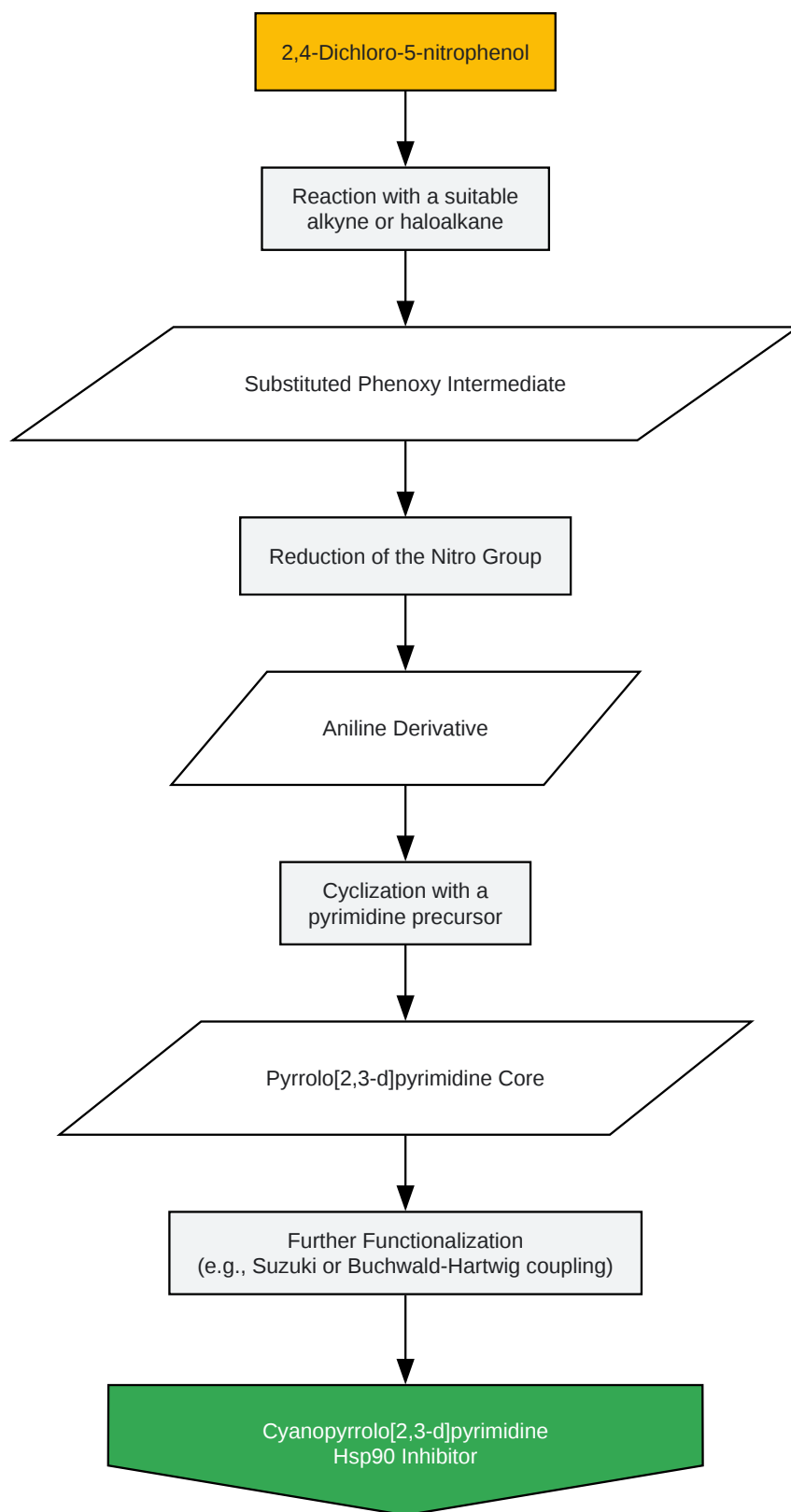


[Click to download full resolution via product page](#)

Caption: Mechanism of Hsp90 Inhibition in Cancer Cells.

Experimental Workflow for Inhibitor Synthesis

The synthesis of cyanopyrrolo[2,3-d]pyrimidine derivatives as Hsp90 inhibitors often involves a multi-step process where **2,4-Dichloro-5-nitrophenol** can be utilized to introduce a substituted phenoxy group, which is a common feature in many Hsp90 inhibitors.



[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for Hsp90 Inhibitors.

Safety Information

2,4-Dichloro-5-nitrophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P311 (Call a POISON CENTER or doctor/physician).[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

2,4-Dichloro-5-nitrophenol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted therapies such as DPP4 and Hsp90 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in drug discovery and development programs. This technical guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dsc.duq.edu [dsc.duq.edu]
- 2. rsc.org [rsc.org]

- 3. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. massbank.eu [massbank.eu]
- 6. 2,5-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-6-nitrophenol | C₆H₃Cl₂NO₃ | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [IUPAC name and synonyms for 2,4-Dichloro-5-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104017#iupac-name-and-synonyms-for-2-4-dichloro-5-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com